Myristyl Nicotinate

Description

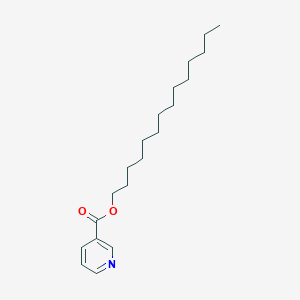

Structure

2D Structure

Properties

IUPAC Name |

tetradecyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-23-20(22)19-15-14-16-21-18-19/h14-16,18H,2-13,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGLGJWCZSCAEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181770 | |

| Record name | Tetradecyl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273203-62-6 | |

| Record name | Tetradecyl nicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0273203626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecyl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MYRISTYL NICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QWM6I035C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Prodrug Bioconversion and Pharmacokinetic Considerations in Research Models

Enzymatic Hydrolysis of Tetradecyl Nicotinate (B505614) in Biological Matrices

The breakdown of tetradecyl nicotinate into nicotinic acid and tetradecanol (B45765) is an enzyme-catalyzed process that varies across different biological environments.

In vitro studies using rat plasma and liver microsomes have been instrumental in characterizing the hydrolytic stability of esters like tetradecyl nicotinate. semanticscholar.org The efficiency of enzymatic hydrolysis is dependent on several factors, including the type of enzyme, its concentration, pH, and temperature. mdpi.com For instance, research on other compounds has shown that complete deconjugation of metabolites in plasma may necessitate prolonged incubation with enzymes. nih.gov The liver, a primary site of metabolism, contains a high concentration of enzymes capable of hydrolyzing ester bonds. semanticscholar.orgmdpi.com Comparative studies have demonstrated that the rate of hydrolysis can differ significantly between plasma and liver homogenates, which is crucial for understanding the metabolic fate of ester-based prodrugs. semanticscholar.org

To illustrate the variability in enzymatic activity, consider the following hypothetical data based on typical ester hydrolysis studies:

| Biological Matrix | Hydrolytic Enzyme(s) | Relative Hydrolysis Rate (%) |

| Rat Plasma | Carboxylesterases, etc. | 45 |

| Rat Liver Homogenate | Carboxylesterases, etc. | 85 |

This table is for illustrative purposes and does not represent actual data for Tetradecyl Nicotinate.

Carboxylesterases (CES) are a superfamily of serine hydrolases that play a vital role in the metabolism of a wide array of ester-containing compounds. nih.gov In humans, two major carboxylesterases, CES1 and CES2, are extensively involved in the hydrolysis of xenobiotics. nih.gov The activation of fenofibrate, another ester prodrug, to its active form, fenofibric acid, is completely mediated by liver carboxylesterase 1. drugbank.com Similarly, the hydrolysis of tetradecyl nicotinate is largely attributed to the action of carboxylesterases. semanticscholar.org The involvement of these enzymes in the metabolic hydrolysis of esters can be confirmed through in vitro experiments using selective inhibitors like bis-(p-nitrophenyl)phosphate. semanticscholar.org Studies on other acetylated cannabinoids have also confirmed that CES1 and CES2 are the primary enzymes responsible for their hydrolysis in human liver microsomes. elsevierpure.com

Delivery Mechanisms of Nicotinic Acid via Tetradecyl Nicotinate

Tetradecyl nicotinate is designed to overcome the poor penetration of the more polar nicotinic acid through the skin's primary barrier, the stratum corneum. medchemexpress.comresearchgate.net

The stratum corneum, the outermost layer of the epidermis, acts as a reservoir for topically applied lipophilic compounds like tetradecyl nicotinate. nih.govresearchgate.net This allows for a sustained release of the prodrug into the viable layers of the skin. researchgate.netresearchgate.net The slow, sustained delivery of nicotinic acid at the application site is a key feature of this delivery system, allowing for efficient uptake and bioconversion by skin cells. researchgate.netresearchgate.net This controlled release is crucial for maintaining a therapeutic concentration of nicotinic acid in the target tissue over an extended period.

Once tetradecyl nicotinate permeates the stratum corneum and reaches the viable epidermis, it undergoes intracellular hydrolysis to release nicotinic acid. researchgate.netresearchgate.net This liberated nicotinic acid can then be taken up by skin cells and converted into its biologically active forms, including nicotinamide (B372718) adenine (B156593) dinucleotide (NAD). researchgate.net Some research suggests that nicotinic acid can be converted to nicotinamide, although mammals lack the specific enzyme, nicotinamidase, that facilitates this conversion in microorganisms. nih.gov The net effect of this process is an increase in the intracellular NAD content of the skin cells at the site of application. researchgate.net

Preferential Delivery and Tissue Distribution in Targeted Systems

A significant advantage of the tetradecyl nicotinate prodrug strategy is its ability to achieve preferential delivery to the target tissue, thereby minimizing systemic exposure. researchgate.netresearchgate.net Studies in mouse models have demonstrated that topical application of tetradecyl nicotinate leads to a significant increase in NAD levels in the skin at the site of application, with minimal changes observed in distal skin samples. researchgate.netresearchgate.net This localized effect provides evidence for the targeted delivery of nicotinic acid. researchgate.netresearchgate.net This is in contrast to other, less lipophilic nicotinic acid esters, which may lead to tissue saturation at remote sites due to transdermal delivery. researchgate.net

The following table summarizes the observed tissue distribution in a preclinical model:

| Tissue Sample Location | Change in NAD Content | Implication |

| Site of Application (Back) | Significant Increase | Effective targeted delivery and bioconversion |

| Distal Site (Abdomen) | Minimal Change | Low systemic absorption |

This table is based on findings from preclinical studies. researchgate.netresearchgate.net

Cellular and Molecular Mechanisms of Action of Tetradecyl Nicotinate Metabolites

Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD) Homeostasis Modulation

Tetradecyl nicotinate (B505614) functions as a prodrug, delivering nicotinic acid into the skin in a sustained manner. researchgate.net This targeted delivery allows for the efficient uptake and bioconversion of nicotinic acid by skin cells. researchgate.net The primary metabolic consequence of this process is the enhancement of the cellular pool of nicotinamide adenine dinucleotide (NAD).

Topical application of tetradecyl nicotinate has been shown to significantly increase the NAD content in the epidermis. researchgate.netmedchemexpress.commedchemexpress.com Studies have demonstrated that myristyl nicotinate, a synonym for tetradecyl nicotinate, can increase skin cell NAD by 25%. researchgate.netnih.gov This elevation in NAD levels is a direct result of the enzymatic conversion of the delivered nicotinic acid. Research indicates that tetradecyl nicotinate delivers nicotinic acid at a slow, sustained rate to the stratum corneum, facilitating its hydrolysis and subsequent bioconversion to NAD by skin cells. researchgate.net Dose- and time-response studies have been conducted to optimize the delivery of tetradecyl nicotinate for increasing NAD in the skin, with a plateau in NAD content observed after approximately five days of application. researchgate.net

Nicotinamide adenine dinucleotide (NAD) is a fundamental coenzyme in cellular metabolism, playing a critical role in redox reactions essential for energy production pathways such as glycolysis and the Krebs cycle. nih.govnih.govmdpi.com Beyond its function as an electron carrier, NAD+ is a crucial substrate for several non-redox enzymes, including poly(ADP-ribose) polymerases (PARPs) and sirtuins. nih.govd-nb.info These enzymes are integral to numerous cellular processes, including DNA repair, chromatin remodeling, and the maintenance of genomic stability. nih.govd-nb.infometwarebio.com

A decline in cellular NAD+ levels can compromise these vital functions, leading to genomic instability. nih.gov Conversely, boosting cellular NAD+ levels through precursors like nicotinic acid has been shown to enhance DNA repair efficiency and improve genomic stability under conditions of genotoxic stress. d-nb.info The intricate balance of NAD+ levels is, therefore, essential for maintaining metabolic homeostasis and preserving the integrity of the genome. researchgate.net

Modulation of Skin Barrier Function

The enhancement of skin barrier function is a significant outcome of tetradecyl nicotinate application. researchgate.netmedchemexpress.commedchemexpress.com A well-functioning skin barrier is crucial for preventing excessive water loss and protecting against environmental insults.

Transepidermal water loss (TEWL) is a key indicator of skin barrier integrity, with lower values signifying a more effective barrier. nih.gov Treatment with this compound has been shown to reduce TEWL. researchgate.net Clinical studies have demonstrated reductions in TEWL of approximately 20% on the cheeks and arms of subjects treated with this compound compared to a placebo. researchgate.netnih.gov Furthermore, a significant correlation has been found between the increase in skin NAD content and the resistance to changes in TEWL following a tape stripping challenge, highlighting the link between NAD+ levels and barrier resilience. researchgate.netnih.gov

The stratum corneum, the outermost layer of the epidermis, is the primary physical barrier of the skin. mdpi.com Tetradecyl nicotinate has been shown to positively influence the thickness and integrity of this crucial layer. researchgate.net In studies on photodamaged facial skin, treatment with this compound led to an approximate 70% increase in stratum corneum thickness and a 20% increase in epidermal thickness. researchgate.netnih.gov This thickening of the stratum corneum contributes to a more robust and protective skin barrier. researchgate.net Furthermore, measurements of stratum corneum conductance have shown a statistically significant and progressive increase in skin barrier integrity with tetradecyl nicotinate treatment compared to a placebo. researchgate.net

Interactive Data Tables

Table 1: Effects of this compound on Skin Parameters

| Parameter | Result | p-value | Reference |

| Skin Cell NAD Increase | 25% | p = 0.001 | researchgate.netnih.gov |

| Stratum Corneum Thickness Increase | ~70% | p = 0.0001 | researchgate.netnih.gov |

| Epidermal Thickness Increase | ~20% | p = 0.001 | researchgate.netnih.gov |

| Epidermal Renewal Rate Increase | 6% - 11% | p = 0.003 to p = 0.001 | researchgate.netnih.gov |

| TEWL Reduction (Cheeks) | ~20% | p = 0.012 | researchgate.netnih.gov |

| TEWL Reduction (Arms) | ~20% | p = 0.017 | researchgate.netnih.gov |

Mechanisms Related to DNA Damage Prevention and Repair Pathways

Prevention of DNA Damage and Enhanced DNA Repair

Exposure to ultraviolet (UV) radiation from the sun is a major cause of DNA damage in skin cells, which can lead to skin cancer. nih.govnih.gov Nicotinic acid, delivered to the skin via tetradecyl nicotinate, plays a crucial role in enhancing the skin's natural defense and repair mechanisms against this damage. google.com

One of the key ways it achieves this is by increasing the intracellular levels of nicotinamide adenine dinucleotide (NAD+). medchemexpress.comniadynepharma.comresearchgate.net NAD+ is an essential coenzyme for the function of poly(ADP-ribose) polymerases (PARPs), a family of enzymes that are critical for DNA repair. google.comnih.gov When DNA damage occurs, PARPs are activated and use NAD+ to synthesize poly(ADP-ribose) chains, which act as a signal to recruit other DNA repair proteins to the site of damage. nih.gov By boosting NAD+ levels, nicotinic acid effectively enhances the capacity of this DNA repair system. google.com

Furthermore, in instances of severe DNA damage where repair is not possible, the DNA damage response pathways can trigger apoptosis, or programmed cell death. google.com This process is beneficial as it eliminates heavily damaged cells that have the potential to become cancerous. google.com

Prevention of Immune Suppression in Skin

Ultraviolet radiation not only damages DNA but also suppresses the skin's immune system, a phenomenon known as photoimmune suppression. nih.govresearchgate.net This impairment of immune surveillance can allow precancerous and cancerous cells to evade detection and proliferate. nih.gov Nicotinic acid has been shown to counteract this UV-induced immune suppression. nih.govresearchgate.net

Langerhans cells are specialized immune cells in the epidermis that play a key role in initiating immune responses. niadynepharma.comresearchgate.net UV radiation can impair their function. researchgate.net Studies have indicated that the skin flushing response to nicotinic acid is mediated by the activation of receptors on epidermal Langerhans cells. niadynepharma.comresearchgate.netscite.ai This suggests a direct interaction between nicotinic acid and these important immune cells, potentially helping to maintain their function in the face of UV exposure.

Interactions with Cellular Receptors and Signaling Pathways

Nicotinic Acid Receptor (GPR109A/HCAR2) Activation

Nicotinic acid exerts many of its effects through the activation of a specific G-protein coupled receptor known as GPR109A (also called HCAR2). nih.govdirectivepublications.orgnih.govnih.govnih.gov This receptor is found on various cell types, including adipocytes, immune cells like macrophages and Langerhans cells, and keratinocytes in the skin. niadynepharma.comnih.govnih.govnih.gov

Activation of GPR109A by nicotinic acid initiates a cascade of intracellular signals. nih.gov As a Gαi-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular levels of cyclic AMP (cAMP). nih.govresearchgate.net This signaling pathway is involved in a variety of cellular processes. In the context of skin, the activation of GPR109A on Langerhans cells is linked to the release of prostaglandin (B15479496) D2, which is responsible for the flushing effect. nih.gov Beyond flushing, GPR109A activation has been associated with anti-inflammatory effects. nih.govnih.gov

Potential Influence on Cellular Proliferation and Differentiation Markers (e.g., Ki67, Loricrin)

Maintaining a proper balance between the proliferation of new skin cells and their subsequent differentiation into mature, functional cells is crucial for skin health. nih.gov Disruption of this balance is a hallmark of conditions like psoriasis and skin cancer. nih.gov

Studies have investigated the effect of this compound on markers of cellular proliferation and differentiation. Ki67 is a protein that is present in actively dividing cells, making it a common marker for proliferation. targetmol.comgoogle.com Loricrin is a major protein component of the cornified cell envelope, a specialized structure in the outermost layer of the skin that is essential for barrier function. targetmol.comresearchgate.netnih.gov Therefore, loricrin is a key marker of terminal differentiation. researchgate.net

Research has shown that in the context of retinoic acid therapy for photodamage, the concurrent use of this compound did not negatively impact the changes in Ki67-positive cells and the intensity of loricrin staining, and in some cases, it improved the efficacy of the treatment. researchgate.nettargetmol.com This suggests that this compound can support the processes of cellular turnover and differentiation in the skin. targetmol.com Furthermore, nicotinic acid has been shown to promote epidermal differentiation in photodamaged skin, as evidenced by increases in the terminal differentiation markers caspase 14 and filaggrin. nih.govresearchgate.netgoogle.com

Preclinical Research and in Vitro Efficacy Studies of Tetradecyl Nicotinate

In Vitro Studies on Skin Cell NAD Content

Research has explored the ability of tetradecyl nicotinate (B505614) to increase the intracellular concentration of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and energy production. researchgate.netresearchgate.net

Dose- and Time-Response Relationships in Cellular Systems

Studies were conducted to establish the optimal concentration and duration of tetradecyl nicotinate application for maximizing NAD+ levels in skin cells. researchgate.net In mouse skin, topical application of tetradecyl nicotinate was found to be most effective at increasing NAD+ content at the site of application compared to other niacin derivatives. researchgate.net

A dose-response study revealed that concentrations of tetradecyl nicotinate up to 1.0% resulted in increased NAD+ levels in the skin over a 7-day period. researchgate.net A time-course study using a 1% concentration of tetradecyl nicotinate showed that skin NAD+ content reached a plateau at approximately 5 days. researchgate.net These findings indicate a clear dose- and time-dependent effect of tetradecyl nicotinate on cellular NAD+ levels.

Table 1: Effect of Tetradecyl Nicotinate on Skin Cell NAD+ Content

| Parameter | Condition | Result | Reference |

| Dose-Response | Up to 1.0% tetradecyl nicotinate for 7 days | Increased skin NAD+ | researchgate.net |

| Time-Response | 1% tetradecyl nicotinate | Plateau of NAD+ content at ~5 days | researchgate.net |

Animal Models for Topical Efficacy Evaluation

Animal models have been instrumental in assessing the topical efficacy of tetradecyl nicotinate in various skin conditions.

Studies on Epidermal Barrier Impairment Models

Tetradecyl nicotinate has been investigated for its potential to strengthen the skin's barrier function. medchemexpress.com Research suggests that by increasing NAD+ levels, it can stimulate epidermal differentiation and improve the skin's protective barrier. medchemexpress.com Studies in models of epidermal barrier impairment have shown that myristyl nicotinate, a synonym for tetradecyl nicotinate, can reduce transepidermal water loss (TEWL). researchgate.net For instance, treatment with this compound resulted in an approximate 20% reduction in TEWL on both the cheeks and arms of study subjects compared to a placebo. researchgate.net

Assessment in Photodamaged Skin Models

The effects of tetradecyl nicotinate have been evaluated in models of photodamaged skin. researchgate.netmedchemexpress.com Topical application of this compound on photodamaged facial skin led to a significant increase in stratum corneum thickness by about 70% and epidermal thickness by approximately 20% when compared to a placebo. researchgate.net Furthermore, it was observed to increase the rate of epidermal renewal. researchgate.net These findings suggest a restorative effect on the structural integrity of skin damaged by sun exposure.

Table 2: Efficacy of Tetradecyl Nicotinate in Photodamaged Skin

| Parameter | Result vs. Placebo | Reference |

| Stratum Corneum Thickness | ~70% increase | researchgate.net |

| Epidermal Thickness | ~20% increase | researchgate.net |

Investigative Studies in Actinic Keratosis Prevention Models

Tetradecyl nicotinate is under development for the prevention of actinic keratosis, a common precancerous skin lesion. medchemexpress.comtargetmol.com The underlying principle is that by delivering nicotinic acid into the skin, it can help prevent the progression of these lesions to skin cancer. medchemexpress.comtargetmol.com The development of topical prodrugs like tetradecyl nicotinate is a key strategy in delivering protective agents to skin cells to prevent DNA damage and the subsequent development of skin cancers. researchgate.net

Research on Atopic Dermatitis Models

The potential of tetradecyl nicotinate in managing conditions involving skin barrier impairment extends to atopic dermatitis. medchemexpress.com While specific animal model studies focusing solely on tetradecyl nicotinate for atopic dermatitis are not extensively detailed in the provided search results, its known effects on strengthening the skin barrier suggest its utility in such conditions. medchemexpress.com Animal models for atopic dermatitis are diverse and include those induced by epicutaneous application of sensitizers, transgenic models, and spontaneously occurring models. nih.govnih.gov These models are crucial for understanding the pathogenesis and evaluating potential therapies for atopic dermatitis. nih.gov

Studies on Mitigating Skin Barrier Impairment from Topical Therapies (e.g., Retinoids)

Topical therapeutic agents, while effective for various dermatological conditions, can often compromise the skin's natural barrier function. nih.gov Retinoids, a class of compounds derived from vitamin A, are a cornerstone of treatment for conditions like acne, psoriasis, and photoaging. psu.edunih.gov However, their use is frequently associated with significant skin irritation, including dryness, peeling, erythema, and a burning sensation, which can lead to poor patient compliance. psu.edugoogle.com This irritation is linked to an impairment of the skin barrier, characterized by increased transepidermal water loss (TEWL) and alterations in the stratum corneum. psu.edunih.govnih.gov

Tetradecyl nicotinate, a lipophilic derivative of nicotinic acid, has been investigated for its potential to alleviate the barrier impairment caused by such therapies. medchemexpress.comtargetmol.com The underlying hypothesis is that by enhancing skin barrier function, tetradecyl nicotinate can improve the tolerability of treatments like retinoid therapy. nih.gov It functions as a prodrug, delivering nicotinic acid into the skin to increase levels of Nicotinamide Adenine Dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and skin cell maturation. medchemexpress.comresearchgate.net This increase in NAD+ is believed to stimulate epidermal differentiation and strengthen the skin barrier. medchemexpress.commedchemexpress.com

Research has shown that first-line therapies for conditions like photodamage and atopic dermatitis, including retinoids and steroids, can further impair an already compromised skin barrier. nih.gov Tetradecyl nicotinate has been found to be chemically compatible when formulated with retinoic acid, suggesting the feasibility of combination therapies aimed at providing the therapeutic benefits of retinoids while simultaneously supporting the skin barrier. nih.gov

Impact on Retinoic Acid Therapy Side Effects

Clinical research has demonstrated that tetradecyl nicotinate can effectively mitigate the side effects associated with retinoic acid therapy by addressing the underlying barrier impairment. nih.gov A key side effect of retinoic acid is the compaction and thinning of the stratum corneum, the outermost layer of the skin. google.comnih.gov

In a double-blind, placebo-controlled pilot study, the use of retinoic acid alone led to a significant thinning of the stratum corneum by approximately 25%. nih.gov However, the concurrent use of tetradecyl nicotinate was shown to ameliorate this effect. nih.gov Prior and concurrent application of tetradecyl nicotinate was found to mitigate the stratum corneum compaction associated with retinoic acid therapy. google.com

Another critical measure of skin barrier function is transepidermal water loss (TEWL). An increase in TEWL indicates a compromised barrier that allows more water to escape from the skin. Retinoic acid therapy was found to increase TEWL by approximately 45% from baseline. nih.gov The use of tetradecyl nicotinate protected against this increase, with the most significant protection observed when it was used for a month prior to and concurrently with the retinoid treatment. nih.gov

The table below summarizes the impact of tetradecyl nicotinate on key markers of skin barrier function during retinoic acid therapy.

| Parameter | Retinoic Acid (RA) Only | RA + Concurrent Tetradecyl Nicotinate | RA + Prior and Concurrent Tetradecyl Nicotinate |

| Stratum Corneum Thickness | ~25% decrease from baseline nih.gov | Ameliorated thinning nih.gov | Mitigated compaction google.com |

| Transepidermal Water Loss (TEWL) | ~45% increase from baseline nih.gov | Protected against increase nih.gov | Strongest protection against increase nih.gov |

| Epidermal Thickness | Increased google.com | No interference with increase google.comnih.gov | No interference with increase google.comnih.gov |

Furthermore, the application of tetradecyl nicotinate led to a notable reduction in the common sensory side effects of retinoid use. google.com Concurrent use of tetradecyl nicotinate decreased the frequency of tightness/dryness, stinging, and burning. google.com The most significant reduction in these side effects was observed in the group that used tetradecyl nicotinate both before and during the retinoic acid treatment. google.comnih.gov

The table below details the observed reduction in the incidence of common side effects.

| Side Effect | Retinoic Acid (RA) Only | RA + Concurrent Tetradecyl Nicotinate | RA + Prior and Concurrent Tetradecyl Nicotinate |

| Tightness/Dryness | Observed google.com | Decreased frequency google.com | Further reduced frequency google.com |

| Stinging | Observed google.com | Decreased frequency google.com | Further reduced frequency google.com |

| Burning | Observed google.com | Decreased frequency google.com | Further reduced frequency google.com |

| Tingling | Low incidence (2%) google.com | Not specified | Reduced to zero google.com |

Crucially, these benefits in tolerability did not come at the cost of efficacy. nih.govtargetmol.com Analyses of epidermal thickness and other markers of retinoid efficacy, such as Ki67-positive cells and loricrin staining, demonstrated that tetradecyl nicotinate either improved or did not interfere with the therapeutic effects of retinoic acid on photodamaged skin. nih.govtargetmol.com

Clinical and Translational Research on Tetradecyl Nicotinate

Tetradecyl nicotinate, also known as this compound, is a lipophilic derivative of nicotinic acid (niacin) that has been the subject of clinical and translational research for various dermatological conditions. medchemexpress.comtargetmol.comsmolecule.com Its design as a prodrug allows for the targeted delivery of nicotinic acid into the skin, which may enhance therapeutic effects while minimizing potential side effects. targetmol.comontosight.ai

Clinical and Translational Research on Tetradecyl Nicotinate

Clinical Evaluation of Efficacy in Skin Conditions

Clinical studies have explored the efficacy of tetradecyl nicotinate (B505614) in improving skin health, particularly in conditions related to sun damage and in conjunction with other topical treatments. medchemexpress.comtargetmol.com

Application in Chronic Photodamage

Tetradecyl nicotinate has been investigated for its role in mitigating the effects of chronic photodamage. medchemexpress.comsmolecule.com Research indicates that it stimulates epidermal differentiation and strengthens the skin's barrier function. medchemexpress.commedchemexpress.combiocompare.com Studies have shown that treatment with tetradecyl nicotinate can lead to a significant increase in the thickness of the stratum corneum and epidermis. researchgate.net This is associated with an enhanced rate of epidermal renewal and a reduction in transepidermal water loss (TEWL), suggesting an improvement in the skin's protective barrier. researchgate.net Furthermore, by increasing the skin's content of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), it helps to fortify the skin against environmental stressors. medchemexpress.comresearchgate.net

Studies on Facial Photodamage and Retinoic Acid Tolerability

The compound has been studied for its ability to improve the tolerability of retinoic acid therapy for facial photodamage. targetmol.comnih.govgoogle.com Retinoic acid treatment can lead to side effects such as skin barrier impairment. targetmol.comnih.gov A double-blind, placebo-controlled pilot study examined the combined use of retinoic acid with myristyl nicotinate in female subjects with mild to moderate facial photodamage. nih.gov

The study found that retinoic acid therapy alone resulted in a thinning of the stratum corneum by approximately 25% and an increase in transepidermal water loss (TEWL) by about 45%. nih.gov However, the concurrent use of this compound was shown to ameliorate these effects. nih.gov The use of this compound not only protected against the increase in TEWL but also reduced the incidence of common side effects associated with retinoic acid, such as tightness, dryness, stinging, and burning. targetmol.comnih.govgoogle.com Importantly, these benefits were achieved without interfering with the clinical efficacy of the retinoic acid treatment. targetmol.comnih.gov In fact, an improvement in temple laxity was noted with the combined use. nih.gov

Table 1: Effects of this compound on Retinoic Acid Therapy-Induced Changes

| Parameter | Retinoic Acid Therapy Alone | With Concurrent this compound Use |

| Stratum Corneum Thickness | ~25% decrease nih.gov | Ameliorated thinning nih.gov |

| Transepidermal Water Loss (TEWL) | ~45% increase nih.gov | Protected against the increase nih.gov |

| Tolerability | Increased incidence of tightness, dryness, stinging google.com | Reduced incidence of side effects nih.govgoogle.com |

| Efficacy | Statistically significant clinical improvement nih.gov | Did not interfere with efficacy; improved temple laxity nih.gov |

Research in Female Pattern Alopecia

Investigations into the use of tetradecyl nicotinate have extended to the field of hair loss, specifically female pattern alopecia. researchgate.netnih.govresearchgate.net

Pilot Studies on Hair Fullness and Growth

A pilot study was conducted to evaluate the efficacy of topically applied niacin derivatives, including octyl nicotinate and tetradecyl nicotinate, for the treatment of female pattern alopecia. nih.govresearchgate.netreddit.com This 6-month, double-blind, placebo-controlled study involved 60 female subjects with Ludwig types I-III hair loss. nih.govresearchgate.net The results demonstrated a statistically significant increase in hair fullness for the group receiving the active treatment compared to the placebo group. nih.govresearchgate.netreddit.com These findings suggest that long-term topical application of nicotinic acid derivatives like tetradecyl nicotinate may offer benefits for individuals with female alopecia. nih.govishrs-htforum.org

Table 2: Pilot Study on Niacin Derivatives for Female Pattern Alopecia

| Study Design | Double-blind, placebo-controlled nih.govresearchgate.net |

| Duration | 6 months nih.govresearchgate.net |

| Participants | 60 female subjects (40 active, 20 placebo) with Ludwig types I-III hair loss nih.govresearchgate.net |

| Primary Outcome | Hair fullness nih.govresearchgate.net |

| Key Finding | Statistically significant increase in hair fullness in the active group (P = 0.04 vs. placebo) nih.govresearchgate.netreddit.com |

Methodologies for Hair Growth Assessment (e.g., Photographic Analysis)

In the pilot study for female pattern alopecia, the primary method for assessing efficacy was standardized 35-mm photographic analysis. nih.govresearchgate.netishrs-htforum.org This method involves taking standardized photographs of the scalp at baseline and at the end of the study period. nih.gov The photographs were then evaluated in a blinded fashion, meaning the assessors were unaware of which treatment the subject had received. nih.gov This approach is considered a challenging but valuable tool for evaluating changes in hair growth and fullness in women. nih.govresearchgate.net

Safety and Tolerability Assessments in Clinical Settings

The safety and tolerability of tetradecyl nicotinate have been assessed in various clinical settings. researchgate.netresearchgate.net As a lipophilic derivative of niacin, it is designed to deliver nicotinic acid to the skin while avoiding the intense vasodilation, or flushing, that can occur with direct application of free nicotinic acid. targetmol.comontosight.ai

In a study where a 5% concentration of the compound was used, it showed no potential for causing dermal irritation or allergic contact sensitization. researchgate.net Furthermore, in the study evaluating its use with retinoic acid, tetradecyl nicotinate was found to reduce the frequency of side effects such as tightness, dryness, stinging, and burning. google.com The collective findings from these studies suggest that tetradecyl nicotinate is well-tolerated when applied topically. researchgate.netresearchgate.net

Dermal Irritation and Allergic Contact Sensitization Potential

Extensive safety evaluations have been conducted on tetradecyl nicotinate, also known as this compound, to determine its potential for causing dermal irritation and allergic contact sensitization upon repeated epidermal contact. researchgate.netresearchgate.net In both in vitro and in vivo studies, a test material containing 5% tetradecyl nicotinate demonstrated no capacity to induce primary or cumulative irritation or allergic contact sensitization. researchgate.netresearchgate.net

Clinical evaluations have further supported these findings. researchgate.net Skin creams formulated with this compound are reported to be exceptionally well-tolerated with daily application. researchgate.net During studies, no irritation was reported by participants or detected by examining physicians. researchgate.net In fact, measurements designed to detect even minimal skin redness showed a trend away from redness in skin treated with tetradecyl nicotinate. researchgate.net Allergic contact dermatitis is a delayed hypersensitivity reaction that occurs after exposure to an allergen, while irritant contact dermatitis is a direct inflammatory reaction to a substance. dermnetnz.orgmhmedical.com Tetradecyl nicotinate has shown no potential for causing either of these reactions. researchgate.net

Table 1: Summary of Dermal Safety Evaluation of Tetradecyl Nicotinate

| Test Type | Concentration | Finding | Source |

|---|---|---|---|

| Dermal Irritation Potential | 5% | No potential for primary or cumulative irritation. | researchgate.netresearchgate.net |

| Allergic Contact Sensitization Potential | 5% | No potential for allergic contact sensitization. | researchgate.netresearchgate.net |

| Clinical Evaluation (Daily Use) | Not specified | Well-tolerated; no reported or detected irritation. | researchgate.net |

Phase I Clinical Trials and Regulatory Development

Tetradecyl nicotinate has been the subject of Phase I clinical evaluation as part of its development. researchgate.net A completed Phase I study investigated the effects of a topical cream containing this compound (a synonym for tetradecyl nicotinate) on the skin of healthy human volunteers. patsnap.com This type of study is a crucial first step in human trials, typically assessing the safety, tolerability, and pharmacokinetic profile of a new investigational product. abpi.org.uk

The compound is being developed for the delivery of nicotinic acid into the skin for the prevention of actinic keratosis and its subsequent progression to skin cancer. medchemexpress.com It functions as a prodrug of niacin, being converted to nicotinate and the free alcohol after topical application. researchgate.net

In addition to formal Phase I trials, a pilot study evaluated the efficacy of a topical formulation containing 5.0% tetradecyl nicotinate and 0.5% octyl nicotinate for treating female pattern alopecia. nih.govnaturale.pl This 6-month, double-blind, placebo-controlled study involving 60 women demonstrated a statistically significant increase in hair fullness for the active group compared to the placebo group. nih.govnaturale.pl

Table 2: Overview of Clinical Trials Involving Tetradecyl Nicotinate

| Trial Identifier/Type | Purpose | Compound(s) Studied | Phase | Status | Source |

|---|---|---|---|---|---|

| NCT00619060 | Study of topical cream on human skin in healthy volunteers. | This compound | Phase 1 | Completed | patsnap.com |

| Pilot Study | Evaluation of efficacy for treatment of female pattern alopecia. | Tetradecyl Nicotinate (5.0%), Octyl Nicotinate (0.5%) | Not Applicable | Completed | nih.govnaturale.pl |

Analytical and Bioanalytical Methodologies for Tetradecyl Nicotinate Research

Quantitative Analysis in Biological Samples

The analysis of tetradecyl nicotinate (B505614) and its related compounds in biological matrices like plasma is fundamental to understanding its pharmacokinetic profile.

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous measurement of tetradecyl nicotinate (also known as myristyl nicotinate), its active metabolite nicotinic acid (NIC), and the subsequent metabolite nicotinamide (B372718) (NAM) in plasma. researchgate.net This methodology is vital for preclinical and clinical studies.

The process involves a simple protein precipitation step using methyl ethyl ketone (MEK) to extract the analytes from the plasma sample. researchgate.net Isotope-labeled versions of each analyte (D4-forms) are typically used as internal standards to ensure accuracy. researchgate.net The separation is achieved on a cyano column under isocratic conditions (where the mobile phase composition remains constant), followed by detection using positive-ion electrospray ionization (ESI) and multiple reaction monitoring (MRM). researchgate.net The MRM transitions are specific for each compound, allowing for precise quantification even in a complex matrix like plasma. researchgate.netnih.gov

The method demonstrates good linearity over a specific concentration range for each analyte. researchgate.net However, it's important to note the presence of significant endogenous levels of nicotinic acid and nicotinamide in plasma from various species, which must be considered when establishing the lower limit of quantitation (LLOQ) for the assay. researchgate.net For instance, endogenous levels in rabbit plasma were found to be high, affecting the LLOQ for nicotinamide. researchgate.net

Table 1: LC-MS/MS Method Parameters for Analysis in Rabbit Plasma

| Parameter | Description |

|---|---|

| Analytes | Tetradecyl Nicotinate (this compound), Nicotinic Acid (NIC), Nicotinamide (NAM) |

| Internal Standards | D4-Tetradecyl Nicotinate, D4-Nicotinic Acid, D4-Nicotinamide researchgate.net |

| Biological Matrix | Rabbit Plasma researchgate.net |

| Sample Preparation | Protein precipitation with Methyl Ethyl Ketone (MEK) researchgate.net |

| Chromatography | Spherisorb Cyano column; Isocratic elution researchgate.net |

| Detection | Positive-ion Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) researchgate.net |

| Quantification Mode | Multiple Reaction Monitoring (MRM) researchgate.net |

| Linear Range (ng/mL) | Nia-114: 2-1000; NIC: 8-1000; NAM: 75-1000 researchgate.net |

| Run Time | 9 minutes researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Stability and Formulation Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and stability of tetradecyl nicotinate in dermatological preparations. nih.gov The stability of the prodrug in its formulation is critical, as premature hydrolysis to nicotinic acid could lead to undesirable side effects like skin flushing. nih.govtargetmol.com

A reversed-phase HPLC method with UV detection is commonly employed for this purpose. nih.gov Due to the significant difference in polarity between the lipophilic prodrug (tetradecyl nicotinate) and the hydrophilic metabolite (nicotinic acid), separate chromatographic conditions are often required for their analysis. nih.gov A simple extraction procedure using the HPLC mobile phase can effectively recover the analytes from cream-based formulations. nih.gov

These analytical methods are validated for linearity, precision, accuracy, and recovery to ensure reliable and reproducible results. nih.gov Stability studies conducted using these HPLC methods have shown that tetradecyl nicotinate can be very stable in formulations, with minimal conversion to nicotinic acid over extended periods at room temperature. nih.gov

Table 2: HPLC Method for Stability Analysis of Tetradecyl Nicotinate in Cream Formulations

| Parameter | Tetradecyl Nicotinate Analysis | Nicotinic Acid Analysis |

|---|---|---|

| Technique | Reversed-Phase HPLC nih.gov | Reversed-Phase HPLC nih.gov |

| Extraction | HPLC mobile phase used as solvent nih.gov | HPLC mobile phase used as solvent nih.gov |

| Analysis Time | < 10 minutes nih.gov | < 10 minutes nih.gov |

| Validation | Linearity, precision, and accuracy validated nih.gov | Linearity, precision, and accuracy validated nih.gov |

| Recovery | Mean recovery from creams ranged from 97.0-101.2% nih.gov | N/A |

| Quantification Limit | N/A | Levels of 0.01% in formulations could be quantified nih.gov |

| Stability Finding | Formulations are stable at room temperature for 3 years (<0.05% conversion to nicotinic acid) nih.gov | N/A |

Spectroscopic Techniques in Structural Elucidation (e.g., NMR, Mass Spectroscopy)

The confirmation of the chemical identity and structure of newly synthesized tetradecyl nicotinate relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectroscopy provide detailed information about the molecular structure. researchgate.netresearchgate.net 1H-NMR helps to identify the different types of protons and their neighboring environments, while 13C-NMR identifies the carbon skeleton of the molecule. Together, they allow for an unambiguous confirmation of the ester linkage between the nicotinic acid moiety and the tetradecyl alcohol chain.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can confirm the molecular mass of tetradecyl nicotinate and provide fragmentation patterns that are characteristic of its structure. nih.gov This data confirms the elemental composition and molecular formula (C20H33NO2). nih.gov

Methods for Assessing Prodrug Hydrolysis and Bioconversion in Vitro

In vitro models are essential for studying the rate and mechanism of tetradecyl nicotinate's conversion to nicotinic acid under conditions that mimic the biological environment. These studies often use HPLC to monitor the degradation of the prodrug and the appearance of the metabolite over time. researchgate.net

The hydrolysis kinetics are investigated in various media:

Aqueous Buffer Solutions: Studying hydrolysis across a range of pH values (e.g., pH 5-10) helps to understand the chemical stability of the ester bond. researchgate.net

Biological Homogenates: Using preparations of skin or liver homogenates provides a more biologically relevant environment, as it includes the esterase enzymes responsible for the metabolic conversion of the prodrug. researchgate.netresearchgate.net

These experiments typically reveal that the hydrolysis follows pseudo-first-order kinetics. researchgate.net The rate of enzymatic hydrolysis in plasma or tissue homogenates is generally much faster than chemical hydrolysis in simple buffer solutions, demonstrating the effective functioning of tetradecyl nicotinate as a prodrug. researchgate.net

Table 3: Comparative In Vitro Hydrolysis

| Medium | Hydrolysis Type | Key Finding |

|---|---|---|

| Rabbit Plasma | Enzymatic | Tetradecyl nicotinate was generally unstable, with 44-50% loss at room temperature by 2 hours. researchgate.net |

| Skin/Liver Homogenates | Enzymatic | The rate of hydrolysis is significantly faster than in aqueous buffers, indicating enzyme-mediated conversion. researchgate.net |

| Aqueous Phosphate Buffer | Chemical | The hydrolysis rate is dependent on pH and temperature. researchgate.net |

Application of Analytical Methods in Investigating Formulation Compatibility

When developing a topical product, it is crucial to ensure that the active ingredient, tetradecyl nicotinate, is compatible with other components in the formulation. Analytical methods, primarily HPLC, are used to confirm this compatibility. researchgate.netsmolecule.com

Studies involve formulating tetradecyl nicotinate with other commonly used dermatological agents and then using a validated stability-indicating HPLC method to analyze the mixture over time. nih.govresearchgate.net The goal is to demonstrate that the presence of other drugs or excipients does not cause the premature degradation of tetradecyl nicotinate to nicotinic acid. Research has shown that tetradecyl nicotinate is compatible with various agents used to treat skin conditions, highlighting its suitability for incorporation into complex dermatological formulations. smolecule.comthegoodscentscompany.com

Future Research Directions and Unexplored Avenues in Tetradecyl Nicotinate Research

Elucidating Novel Molecular Targets and Signaling Pathways

While it is known that tetradecyl nicotinate (B505614) is converted to nicotinic acid in the skin, the precise downstream molecular targets and signaling pathways are not fully elucidated. researchgate.netresearchgate.net Current understanding points to its role in increasing skin NAD+ content, which is crucial for cellular energy metabolism and DNA repair. medchemexpress.comresearchgate.net Future investigations should aim to identify the specific enzymes and receptors that are modulated by tetradecyl nicotinate beyond its conversion to nicotinic acid. Research could explore its influence on inflammatory cascades, cellular differentiation pathways, and the expression of genes related to skin barrier integrity. medchemexpress.comtargetmol.com Unraveling these intricate molecular interactions will provide a more comprehensive understanding of its therapeutic effects and may reveal novel applications.

Development of Advanced Delivery Systems

The efficacy of topical agents like tetradecyl nicotinate is heavily dependent on their ability to penetrate the stratum corneum and reach their target cells. While current formulations have shown promise, the development of advanced delivery systems could significantly enhance its therapeutic index.

Liposomes, microscopic vesicles composed of a lipid bilayer, represent a promising platform for the targeted delivery of tetradecyl nicotinate. Encapsulating the compound within liposomes could improve its stability, control its release, and enhance its penetration into the deeper layers of the epidermis.

Recent research has explored the use of novel nicotinic-acid–based gemini (B1671429) surfactants (NAGS) to modulate the properties of liposomal membranes. acs.org These studies have investigated the interactions between NAGS and various phosphatidylcholine lipids, demonstrating that factors like hydrocarbon chain length and unsaturation influence the structure and phase behavior of the liposomes. acs.org Specifically, the introduction of NAGS can lead to the formation of distinct domains within the lipid membrane, a phenomenon that could be harnessed to create more sophisticated and responsive drug delivery vehicles. acs.org Understanding the interactions between tetradecyl nicotinate and these engineered liposomal systems, including those incorporating gemini surfactants, will be crucial for designing the next generation of topical formulations. acs.orgnih.govresearchgate.net

Long-Term Efficacy and Safety Studies in Diverse Dermatological Conditions

While initial studies have demonstrated the potential of tetradecyl nicotinate in managing conditions like photodamage and atopic dermatitis, more extensive, long-term clinical trials are necessary. nih.govnih.gov These studies should enroll diverse patient populations to assess the sustained efficacy and safety of tetradecyl nicotinate over extended periods. Investigating its effects on a broader range of dermatological conditions characterized by impaired barrier function, such as rosacea and seborrheic dermatitis, is also a critical next step. nih.gov A pilot study has already shown that topical application of tetradecyl nicotinate may increase hair fullness in female alopecia, warranting further investigation. scispace.com

Exploration of Tetradecyl Nicotinate in Other Biomedical Applications (e.g., Cardiovascular Health)

The parent compound, nicotinic acid (niacin), has well-established lipid-regulating effects and has been used for decades in the prevention of coronary heart disease. ontosight.ainih.gov Although oral niacin is associated with side effects like flushing, the slow, targeted delivery of nicotinic acid through topical tetradecyl nicotinate could potentially offer cardiovascular benefits with improved tolerability. ontosight.airesearchgate.net Future research should explore the systemic absorption of nicotinic acid following topical application of tetradecyl nicotinate and its potential impact on lipid profiles. researchgate.net This could open up an entirely new therapeutic area for this compound, positioning it as a dual-action agent for both skin and cardiovascular health. ontosight.airesearchgate.net

Integration with Omics Technologies (e.g., Metabolomics, Proteomics) for Deeper Mechanistic Understanding

To gain a more holistic understanding of how tetradecyl nicotinate affects skin physiology, future research should integrate advanced "omics" technologies. mdpi.comnih.govteknoscienze.com

Metabolomics: This approach can identify and quantify the complete set of small-molecule metabolites in a biological sample. By analyzing the skin metabolome before and after treatment with tetradecyl nicotinate, researchers can map the metabolic pathways that are altered, providing direct insights into its biochemical effects. ijcnap.comfrontiersin.org

Proteomics: This involves the large-scale study of proteins. Proteomic analysis of skin tissue can reveal changes in the expression and modification of proteins involved in skin barrier function, inflammation, and cellular signaling in response to tetradecyl nicotinate treatment. ijcnap.comfrontiersin.org

By combining these omics approaches with traditional research methods, scientists can construct a comprehensive picture of the molecular and cellular events triggered by tetradecyl nicotinate, potentially uncovering new biomarkers of its efficacy and novel therapeutic targets. mdpi.comnih.govteknoscienze.com

Investigating Synergistic Effects in Combination Therapies

Tetradecyl nicotinate's ability to enhance the skin barrier suggests its potential as an adjunct in combination therapies. nih.gov Research has already shown that it is compatible with various dermatological drugs, including retinoic acid, hydrocortisone, and metronidazole. nih.govnih.gov Future studies should focus on whether co-administration of tetradecyl nicotinate can enhance the efficacy and/or reduce the side effects of these conventional treatments. nih.govnih.gov For instance, by mitigating the barrier impairment often caused by retinoids, tetradecyl nicotinate could improve patient tolerance and adherence to acne and anti-aging regimens. nih.gov Exploring these synergistic effects could lead to the development of more effective and better-tolerated treatment protocols for a variety of skin conditions. nih.govmdpi.com

Q & A

Q. What are the established methodologies for synthesizing and characterizing Tetradecyl nicotinate?

Tetradecyl nicotinate is synthesized via esterification of nicotinic acid with myristyl alcohol, typically catalyzed by acid (e.g., sulfuric acid) or enzymatic agents. Characterization involves:

- Purity assessment : HPLC or GC-MS to quantify residual reactants and byproducts .

- Structural confirmation : H/C NMR for ester bond verification and FT-IR for functional group analysis .

- Physicochemical properties : Melting point determination and solubility profiling in polar/nonpolar solvents .

Q. How can researchers standardize analytical methods for quantifying Tetradecyl nicotinate in biological matrices?

- Sample preparation : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) using organic solvents like ethyl acetate .

- Quantification : Reverse-phase HPLC with UV detection at 260 nm (nicotinate absorbance) or LC-MS/MS for enhanced sensitivity in complex matrices (e.g., plasma, tissue homogenates) .

- Validation : Include calibration curves (linearity: R > 0.99), recovery rates (>80%), and limits of detection (LOD < 10 ng/mL) .

Q. What are the critical physicochemical properties of Tetradecyl nicotinate relevant to formulation design?

Key properties include:

- LogP : ~5.2 (indicative of high lipophilicity, requiring solubilization strategies for aqueous delivery) .

- Stability : Susceptibility to hydrolysis under alkaline conditions; pH-controlled buffers (pH 4–6) recommended for storage .

- Thermal behavior : Differential scanning calorimetry (DSC) to identify polymorphic transitions affecting bioavailability .

Q. How should researchers design in vitro experiments to assess Tetradecyl nicotinate’s dermal penetration?

- Model systems : Use Franz diffusion cells with excised human/animal skin or synthetic membranes (e.g., Strat-M) .

- Endpoint measurement : Quantify permeation via LC-MS/MS and monitor pharmacodynamic responses (e.g., vasodilation) using laser Doppler velocimetry (LDV) .

- Controls : Include benchmark permeation enhancers (e.g., oleic acid) and validate membrane integrity post-experiment .

Advanced Research Questions

Q. What molecular mechanisms underlie Tetradecyl nicotinate’s transport across biological barriers (e.g., blood-retinal barrier)?

- Mechanistic studies : Use TR-iBRB2 cell lines to investigate H-coupled monocarboxylate transporters (MCTs), particularly MCT1 and MCT4, via competitive inhibition assays (e.g., salicylate) and siRNA knockdown .

- In vivo validation : Compare retinal vs. brain uptake in rodent models using radiolabeled H]nicotinate autoradiography to confirm tissue-specific transport .

Q. How does Tetradecyl nicotinate interact with lipid metabolism pathways in preclinical models?

- Metabolomic profiling : Employ LC-MS-based untargeted metabolomics to identify altered metabolites (e.g., NAD, sphingolipids) in liver or adipose tissue .

- Pathway analysis : Use MetaboAnalyst 5.0 to map impacted pathways (e.g., nicotinate/nicotinamide metabolism) and validate via enzyme activity assays (e.g., NAD synthase) .

Q. What experimental strategies resolve contradictions in Tetradecyl nicotinate’s efficacy across different delivery systems?

- Comparative studies : Test nanoemulsions vs. liposomes for encapsulation efficiency (EE > 90%) and sustained release (e.g., dialysis bag method) .

- Data reconciliation : Apply multivariate analysis (PCA or PLS-DA) to isolate formulation variables (e.g., surfactant type) confounding efficacy outcomes .

Q. How can researchers optimize Tetradecyl nicotinate’s stability in topical formulations under varying environmental conditions?

- Accelerated stability testing : Use ICH guidelines (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products .

- Stabilizers : Evaluate antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to mitigate oxidative hydrolysis .

Q. What are the implications of Tetradecyl nicotinate’s structural analogs (e.g., hexyl nicotinate) for structure-activity relationship (SAR) studies?

Q. How do interspecies differences affect the translatability of Tetradecyl nicotinate’s preclinical pharmacokinetic data?

- Cross-species PK modeling : Compare AUC and C in rodents vs. primates using compartmental analysis (e.g., WinNonlin) .

- Tissue distribution : Autoradiography or MALDI imaging to map compound accumulation in target vs. off-target tissues .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.